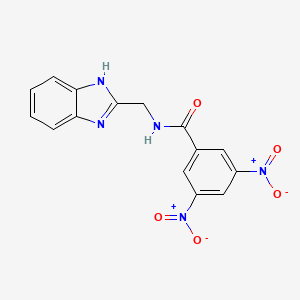

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the condensation of o-phenylenediamine with carboxylic acids in the presence of a catalyst .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fusion of a benzene ring and an imidazole ring . The exact structure can vary depending on the specific substituents attached to the benzimidazole core .Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, largely depending on their substituents. They can act as ligands in coordination chemistry, and they can also participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, the compound N-(1H-Benzimidazol-2-ylmethyl)benzamide has a molecular formula of C15H13N3O, an average mass of 251.283 Da, and a monoisotopic mass of 251.105865 Da .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been synthesized and evaluated for its anticancer activity . The synthesized compounds were characterized by IR, 1H-NMR, and mass spectral data. The compounds were further evaluated for anticancer activity against MCF-7 cell lines using MTT assay . The compound exhibited good docking scores of -60.37, indicating its potential as a therapeutic agent .

Molecular Docking Studies

Molecular docking studies were performed using VLife MDS 4.3 software . A significant correlation was observed between the in silico and the in vitro studies . This suggests that the compound could be a promising candidate for further development as an anticancer agent.

Antitumor Activity

Benzimidazole is a heterocyclic, aromatic molecule that acts as a biological scaffold with anticancer, antitumor, and antiproliferative activities . This compound, being a benzimidazole derivative, could potentially exhibit similar antitumor properties.

Allosteric Activation of Human Glucokinase

Some newer N-benzimidazol-2yl substituted benzamide analogues were prepared and assessed for activation of human glucokinase (GK) . Amongst the derivatives synthesized, compounds 2 and 7 strongly increased catalytic action of GK . This suggests that the compound could be used as an allosteric activator of human glucokinase, which could have significant implications for the treatment of type-2 diabetes (T2D).

Treatment of Type-2 Diabetes

The compound’s potential as an allosteric activator of human glucokinase suggests that it could be used in the treatment of type-2 diabetes . Glucokinase is a cytosolic enzyme that is primarily expressed in pancreatic β-cells and liver hepatocytes . It aids in the transformation of glucose to glucose-6-phosphate .

Green Chemistry Synthesis

The compound could potentially be synthesized using principles and practices of green chemistry . This would involve the use of environmentally friendly methods to synthesize the compound, which could help in the regulation, control, and remediation of the environment .

Mecanismo De Acción

Target of Action

The primary target of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide is tubulin proteins . Tubulin proteins are essential for the formation of microtubules, which are crucial for cell division and structure.

Mode of Action

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide interacts with its target by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division, resulting in the malsegregation of chromosomes .

Biochemical Pathways

The disruption of microtubule assembly affects the cell division process , leading to aneuploidy and polyploidy in germ cells and somatic cells . This can have downstream effects on various cellular processes, including cell growth and differentiation.

Pharmacokinetics

Similar compounds like carbendazim have a half-life of3 days to 12 months , suggesting that N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide may also have a long half-life

Result of Action

The binding of N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide to tubulin proteins and the subsequent disruption of microtubule assembly can lead to chromosomal abnormalities . This can result in cell death or the formation of cells with abnormal numbers of chromosomes, potentially leading to diseases like cancer.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O5/c21-15(9-5-10(19(22)23)7-11(6-9)20(24)25)16-8-14-17-12-3-1-2-4-13(12)18-14/h1-7H,8H2,(H,16,21)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIRDOBZDXKTIIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-ylmethyl)-3,5-dinitrobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(2-(ethylthio)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2398113.png)

![1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2398116.png)

![1,5-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2398117.png)

![Ethyl 1-[3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoyl]piperidine-4-carboxylate](/img/structure/B2398118.png)

![N-(3,5-dimethoxyphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2398127.png)

![(2Z)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one](/img/structure/B2398129.png)

![methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2398130.png)

![N-(4-chlorophenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B2398134.png)